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Compound of Interest

Compound Name: Morpholin-4-yl-phenyl-acetic acid

Cat. No.: B1585427 Get Quote

In the landscape of modern drug discovery and development, the journey from a promising

molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation.

Morpholin-4-yl-phenyl-acetic acid represents a significant structural motif, serving as a key

intermediate and building block in the synthesis of a wide array of biologically active

compounds.[1][2] Its inherent structure, combining a hydrophilic morpholine ring and a

carboxylic acid function with a lipophilic phenyl group, presents a classic case of the

amphiphilic character central to many pharmaceutical agents.

The ultimate success or failure of a drug candidate is inextricably linked to its physicochemical

properties. These fundamental characteristics—solubility, ionization (pKa), and lipophilicity

(LogP/LogD)—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile

of a molecule. A thorough understanding and precise measurement of these parameters are

therefore not merely academic exercises; they are critical, decision-gating steps in the rational

design of therapeutics.

This guide provides a comprehensive technical overview of the core physicochemical

properties of Morpholin-4-yl-phenyl-acetic acid. It is designed for researchers, medicinal

chemists, and drug development professionals, offering not only a summary of known attributes

but also detailed, field-proven experimental protocols for their determination. The emphasis is

placed on the causality behind methodological choices, ensuring that the described workflows

are robust, self-validating, and directly applicable in a research setting.
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Section 1: Chemical Identity and Molecular
Structure
A precise understanding of the molecule's identity is the foundation upon which all other

characterization rests.

IUPAC Name: 2-morpholin-4-yl-2-phenylacetic acid

Molecular Formula: C₁₂H₁₅NO₃

Molecular Weight: 221.25 g/mol [1]

CAS Number: 91641-50-8 (for the Hydrochloride salt)[3]

PubChem CID: 241650[4]

The structure comprises a central acetic acid moiety, with one alpha-carbon substituted with

both a phenyl ring and a nitrogen atom from a morpholine ring. This arrangement creates a

chiral center, though much of the literature discusses the racemic mixture.
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Add excess solid compound to buffer (e.g., PBS, pH 7.4)

Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h

Ensures thermodynamic equilibrium

Separate solid from solution (Centrifugation followed by filtration with 0.22µm PTFE filter)

Isolates saturated solution

Quantify concentration in the clear filtrate using a validated HPLC method

Prepares sample for analysis

Report solubility (mg/mL or µM)

Click to download full resolution via product page

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Methodology:

Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH

7.4, for physiological relevance).

Addition of Compound: Add an excess amount of solid Morpholin-4-yl-phenyl-acetic acid
to a known volume of the buffer in a sealed vial. The excess should be clearly visible to

ensure saturation.

Equilibration: Place the vial in an incubator shaker set to a constant temperature (e.g., 25°C

or 37°C) and agitate for 24 to 48 hours.
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Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to

pellet the excess solid.

Sampling: Carefully withdraw a sample of the supernatant and filter it through a chemically

inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This

step is critical to avoid artificially high results. [5]6. Quantification: Prepare a standard curve

of the compound with known concentrations. Analyze the filtered sample using a validated

High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the

concentration of the compound in the filtrate by comparing its peak area to the standard

curve.

Reporting: Report the solubility in units of mg/mL or molarity at the specified pH and

temperature.

Section 4: Ionization Constant (pKa) Determination
Theoretical Basis: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.

Morpholin-4-yl-phenyl-acetic acid is amphoteric, possessing both a weakly acidic group

(carboxylic acid) and a weakly basic group (the tertiary amine of the morpholine ring).

Acidic pKa (pKa₁): Governs the equilibrium between the neutral -COOH and the anionic -

COO⁻.

Basic pKa (pKa₂): Governs the equilibrium between the neutral morpholine nitrogen and the

cationic protonated form.

Knowledge of these pKa values is essential for predicting solubility, designing salt forms, and

understanding potential interactions with biological targets.

Experimental Protocol: Potentiometric Titration
This classic method determines pKa by monitoring pH changes as a titrant (a strong acid or

base) is added to a solution of the compound. [6] Causality: Potentiometric titration is a direct

and reliable method that measures the buffering capacity of the compound against pH change.

The inflection points on the resulting titration curve correspond to the pKa values, where the

compound exhibits its maximum buffering capacity. [6][7] Step-by-Step Methodology:
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffers

(e.g., pH 4.0, 7.0, and 10.0). [6]2. Sample Preparation: Accurately weigh and dissolve a

sample of Morpholin-4-yl-phenyl-acetic acid in a solution of constant ionic strength (e.g.,

0.15 M KCl) to a known concentration (e.g., 1 mM). [6]Maintaining constant ionic strength

minimizes activity coefficient variations during titration.

Initial pH Adjustment: For a full titration, adjust the initial pH of the solution to an extreme

(e.g., pH 1.8-2.0) by adding a small amount of strong acid (e.g., 0.1 M HCl). This ensures all

functional groups are in their fully protonated state.

Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with an

inert gas like nitrogen to prevent dissolved CO₂ from interfering. [6]Titrate the solution by

adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

Data Recording: Record the pH value after each addition of titrant, allowing the reading to

stabilize.

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa

values are determined from the pH at the half-equivalence points of the curve. [7][8]The first

inflection point corresponds to the pKa of the carboxylic acid, and the second corresponds to

the pKa of the morpholine nitrogen.

Validation: Perform the titration in triplicate to ensure reproducibility. [6] Visualization: pKa

from a Titration Curve
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Conceptual Titration Curve

Volume of NaOH added

pH

Half-Equivalence Point
pH = pKa

Click to download full resolution via product page

Caption: At the half-equivalence point, the pH of the solution equals the pKa of the ionizable

group.

Section 5: Lipophilicity (LogP and LogD)
Theoretical Basis: Lipophilicity, the affinity of a compound for a lipid-like environment, is a

critical determinant of its ability to cross biological membranes. It is commonly expressed as:

LogP (Partition Coefficient): The logarithm of the ratio of the concentration of the neutral

species of a compound in a lipid phase (typically n-octanol) to its concentration in an

aqueous phase at equilibrium. [9]* LogD (Distribution Coefficient): The logarithm of the ratio
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of the concentration of all species (neutral and ionized) of a compound between the lipid and

aqueous phases at a specific pH. [10]For ionizable compounds like Morpholin-4-yl-phenyl-
acetic acid, LogD is more physiologically relevant. A LogD at pH 7.4 (LogD₇.₄) is a standard

parameter in drug discovery.

Experimental Protocol: Shake-Flask Method for LogD₇.₄
This method directly measures the partitioning of the compound between n-octanol and a pH

7.4 buffer.

Causality: The use of n-octanol is a well-established surrogate for the lipid bilayer of cell

membranes. Performing the measurement at pH 7.4 provides a direct estimate of lipophilicity

under physiological conditions, which is a better predictor of in vivo membrane permeability

than LogP for an ionizable compound.

Workflow Diagram: LogD Determination
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Pre-saturate n-octanol with pH 7.4 buffer (and vice-versa)

Dissolve compound in one phase (e.g., buffer)

Prevents volume changes

Add equal volume of the second phase (n-octanol) and mix vigorously (1h) to reach equilibrium

Separate phases by centrifugation

Ensures clean separation

Quantify compound concentration in BOTH aqueous and octanol phases via HPLC

Calculate LogD = log([Conc]_octanol / [Conc]_aqueous)

Report LogD at pH 7.4

Click to download full resolution via product page

Caption: Workflow for the experimental determination of the LogD at pH 7.4.

Step-by-Step Methodology:

Solvent Preparation: Prepare n-octanol and a pH 7.4 buffer (e.g., PBS). Pre-saturate the n-

octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the
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phases to separate overnight. This prevents volume changes during the experiment. [11]2.

Compound Addition: Prepare a stock solution of Morpholin-4-yl-phenyl-acetic acid in the

pre-saturated buffer.

Partitioning: In a vial, combine a known volume of the compound solution with an equal

volume of pre-saturated n-octanol.

Equilibration: Seal the vial and mix thoroughly on a rotator for a set period (e.g., 1 hour) to

allow for complete partitioning. [10]5. Phase Separation: Centrifuge the vial to ensure a

sharp and complete separation of the aqueous and octanol layers.

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases.

Determine the concentration of the compound in each phase using a validated HPLC

method.

Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-

octanol] / [Concentration in aqueous buffer] )

Conclusion
Morpholin-4-yl-phenyl-acetic acid is a valuable scaffold in medicinal chemistry, possessing

the characteristic amphiphilicity that defines many drug molecules. While specific experimental

data on its core physicochemical properties are not readily available in the public domain, this

guide establishes the critical importance of these parameters. The provided theoretical

frameworks and detailed, validated experimental protocols for determining solubility, pKa, and

LogD offer a clear and robust pathway for the comprehensive characterization of this molecule.

Executing these protocols will yield the essential data needed to predict the ADME profile,

guide formulation development, and enable rational drug design efforts based on this promising

chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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